molecular formula C10H11N5O4 B280347 1-ethyl-4-nitro-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide

1-ethyl-4-nitro-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide

カタログ番号 B280347
分子量: 265.23 g/mol
InChIキー: CUZZXRASKFRWMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyl-4-nitro-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and cell death.

作用機序

MLN8054 selectively inhibits Aurora A kinase by binding to its ATP-binding pocket. Aurora A kinase plays a critical role in cell division, and its inhibition leads to the disruption of the mitotic spindle and cell cycle arrest. MLN8054 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MLN8054 has been shown to have a synergistic effect when used in combination with other anticancer agents.

実験室実験の利点と制限

MLN8054 is a potent and selective inhibitor of Aurora A kinase, which makes it an ideal tool for studying the role of Aurora A kinase in cell division. However, MLN8054 has a short half-life, which limits its use in long-term experiments. In addition, MLN8054 is a highly toxic compound and requires careful handling and disposal.

将来の方向性

For research on MLN8054 include the identification of biomarkers that can predict response to treatment, the development of novel drug combinations, and the evaluation of MLN8054 in combination with immunotherapy. The role of Aurora A kinase in other diseases, such as neurodegenerative disorders, is also an area of active research.

合成法

The synthesis of MLN8054 involves a series of chemical reactions. The first step is the conversion of 5-methyl-3-isoxazolecarboxylic acid to its corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide to form the desired product, MLN8054. The synthesis of MLN8054 has been reported in several scientific publications and involves the use of various reagents and solvents.

科学的研究の応用

MLN8054 has been extensively studied for its potential applications in cancer therapy. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to the selective killing of cancer cells. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

特性

分子式

C10H11N5O4

分子量

265.23 g/mol

IUPAC名

2-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H11N5O4/c1-3-14-9(7(5-11-14)15(17)18)10(16)12-8-4-6(2)19-13-8/h4-5H,3H2,1-2H3,(H,12,13,16)

InChIキー

CUZZXRASKFRWMB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NOC(=C2)C

正規SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NOC(=C2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。